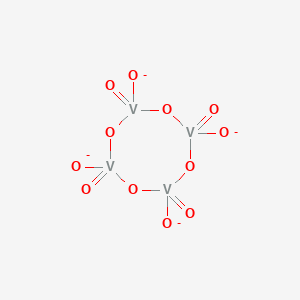

Cyclo-tetrametavanadate

Description

Properties

Molecular Formula |

O12V4-4 |

|---|---|

Molecular Weight |

395.76 g/mol |

IUPAC Name |

2,4,6,8-tetraoxido-1,3,5,7-tetraoxa-2λ5,4λ5,6λ5,8λ5-tetravanadacyclooctane 2,4,6,8-tetraoxide |

InChI |

InChI=1S/12O.4V/q;;;;;;;;4*-1;;;; |

InChI Key |

ACTPEXQBEHJTBO-UHFFFAOYSA-N |

SMILES |

[O-][V]1(=O)O[V](=O)(O[V](=O)(O[V](=O)(O1)[O-])[O-])[O-] |

Canonical SMILES |

[O-][V]1(=O)O[V](=O)(O[V](=O)(O[V](=O)(O1)[O-])[O-])[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Cyclo Tetrametavanadate Species

Hydrothermal Synthesis Approaches for Cyclo-tetrametavanadate Crystallization

Hydrothermal synthesis is a powerful method for crystallizing materials from high-temperature aqueous solutions under high vapor pressures. For polyoxovanadates, this technique facilitates the formation of unique and kinetically stable structures that may not be accessible under ambient conditions. The synthesis of nanostructured vanadium oxides via hydrothermal routes often involves precursors like vanadium pentoxide (V₂O₅), ammonium (B1175870) metavanadate (NH₄VO₃), or vanadium alkoxides. mdpi.com

While hydrothermal conditions can produce a wide array of vanadate (B1173111) clusters, the specific isolation of this compound is sensitive to the reaction parameters. Temperature and pH are the main variables that control the resulting morphology and structure of vanadium-based nanomaterials. mdpi.com For instance, the hydrothermal treatment of V₂O₅ with tetramethylammonium (B1211777) hydroxide (B78521) (TMAOH) can yield different layered compounds depending on the pH. mdpi.com The presence of specific ions, which can act as templates, is also crucial. In the presence of certain halide anions (X⁻), three-dimensional crystals containing complex anionic cages like [V₁₅O₃₆Cl]⁶⁻ or [H₃V₁₈O₄₂I]¹⁰⁻ can be formed, where the halide is trapped inside the cage. mdpi.com

The crystallization process itself involves two primary stages: nucleation and crystal growth. Nucleation is the initial step where molecules assemble into stable clusters, defining the crystal structure. This is followed by crystal growth, where these nuclei increase in size. syrris.com Advanced crystallization methods, including those in hydrothermal synthesis, aim to control these stages to produce high-quality single crystals suitable for structural analysis. nih.gov

Table 1: Examples of Hydrothermal Synthesis Parameters for Vanadates

| Vanadium Source | Other Reactants/Templates | Temperature (°C) | Duration | Resulting Product Type |

|---|---|---|---|---|

| V₂O₅ | Tetramethylammonium hydroxide (TMAOH) | Not specified | Not specified | Layered (TMA)[V₈O₂₀] (at pH 3) |

| V₂O₅ | Alkyl amines (e.g., Hexadecylamine) | ≈180 | Few days | VOx nanotubes |

Solution-Phase Synthesis Routes to this compound Formulations

Solution-phase synthesis at or near room temperature is one of the most common and effective routes for preparing this compound compounds. This method relies on the controlled precipitation or crystallization of the [V₄O₁₂]⁴⁻ anion from a solution by carefully adjusting its chemical environment. The process typically involves dissolving a vanadium(V) precursor, such as sodium metavanadate (NaVO₃) or ammonium metavanadate (NH₄VO₃), in an appropriate solvent, usually water or a water/alcohol mixture. ugr.esresearchgate.net

A key feature of this method is the use of large counterions to stabilize the this compound anion and facilitate its crystallization. The first isolation of a discrete, unprotonated [V₄O₁₂]⁴⁻ anion from an aqueous solution was achieved using the bulky tetrakis(tert-butylammonium) cation. researchgate.net More recently, various metal complexes have been employed as counterions. For example, ternary copper(II) complexes containing ligands like 1,10-phenanthroline (B135089) (phen) and an amino acid (e.g., glycine, lysine) can effectively balance the charge and direct the supramolecular assembly of the final crystalline product. ugr.esresearchgate.net

The general procedure involves preparing a solution of the vanadium precursor and a separate solution of the counterion, often a copper complex. The pH of the vanadium solution is adjusted to the basic range (typically around 9) to ensure the predominance of the [V₄O₁₂]⁴⁻ species. ugr.es The solutions are then combined, and crystals are typically obtained through slow evaporation of the solvent over several days. ugr.es This non-hydrothermal approach offers the advantage of milder conditions and often yields high-quality single crystals. researchgate.net

Table 2: Solution-Phase Synthesis of this compound Compounds

| Vanadium Precursor | Counterion/Stabilizer | Solvent | Crystallization Method | Resulting Compound Formula (Example) | Citation |

|---|---|---|---|---|---|

| NaVO₃ | Copper(II) chloride, Glycine, 2,9-dimethyl-1,10-phenanthroline | H₂O/EtOH | Slow evaporation | [Cu(dmp)(Gly)]₄[V₄O₁₂]·9H₂O | ugr.es |

| NH₄VO₃ | Copper(II) complex with Ornithine and 1,10-phenanthroline | Not specified | Non-hydrothermal | {[Cu(Orn)(phen)]₂[μ₂-V₄O₁₂]}·6H₂O | researchgate.net |

| NH₄VO₃ | Copper(II) complex with L-Glutamine and 1,10-phenanthroline | Not specified | Crystallization | [Cu(L-Gln)(phen)(H₂O)]₄[V₄O₁₂]∙8(H₂O) | mdpi.comdntb.gov.ua |

Parameters Governing this compound Formation: pH and Counterion Influence

The speciation of vanadates in aqueous solution is extraordinarily sensitive to pH. This parameter is the single most critical factor in determining which polyoxovanadate anion will form. The cyclo-[V₄O₁₂]⁴⁻ anion is the predominant species in the basic pH range, typically around pH 9. ugr.es In contrast, at acidic pH values, larger, more condensed species like the decavanadate (B1236424) anion, [V₁₀O₂₈]⁶⁻, are stable. ugr.es Therefore, synthetic procedures targeting this compound compounds consistently involve adjusting the reaction mixture to a basic pH, often using sodium hydroxide (NaOH) or potassium hydroxide (KOH). ugr.esresearchgate.net

Research has shown that large organic cations, such as tetrakis(tert-butylammonium), or complex metal cations are particularly effective. researchgate.net For instance, copper(II) complexes functionalized with aromatic ligands (e.g., 1,10-phenanthroline, 2,2'-bipyridine) and amino acids have been extensively used. ugr.esresearchgate.netmdpi.com The choice of amino acid and aromatic ligand can subtly alter the charge, size, and hydrogen-bonding capabilities of the copper complex, leading to significant structural diversity in the final products. In some cases, the cyclo-tetravanadate anion acts as a bridge between two copper complexes, while in others, it exists as a free anion held in the crystal lattice by hydrogen bonds. researchgate.netmdpi.com

Template-Directed Synthesis of this compound Analogues and Derivatives

Template-directed synthesis is a sophisticated strategy that utilizes a molecule or ion to organize reactants, guiding a specific chemical reaction to yield a desired product, often a complex macrocycle or assembly. numberanalytics.com This approach is widely used to create complex architectures like crown ethers, rotaxanes, and catenanes that would be difficult to obtain through statistical reactions. numberanalytics.comnih.gov In polyoxometalate chemistry, this concept is applied to direct the assembly of inorganic clusters around a central templating species.

In the context of this compound chemistry, the counterions discussed in the previous section can often be viewed as templates. They pre-organize the system and direct the crystallization of specific structures. The size, shape, and charge of the cationic complex can guide the arrangement of the [V₄O₁₂]⁴⁻ anions in the crystal lattice, leading to the formation of distinct supramolecular structures, including one-dimensional polymeric chains. researchgate.net For example, the use of a dinuclear {[Cu(Lys)(bipy]₂}⁴⁺ bridge resulted in a 1D polymer constructed from [V₄O₁₂]⁴⁻ units. researchgate.net

This templating effect is a cornerstone of building novel inorganic-organic hybrid materials. By rationally designing the templating cation—for instance, by modifying the ligands on a copper complex—it is possible to systematically alter the resulting crystal structure. Subtle changes, such as replacing one amino acid with another, can lead to different structural outcomes, demonstrating the high degree of control that template-directed synthesis offers. ugr.es This method allows for the synthesis of not just the simple salt, but complex, functional materials where the arrangement of the this compound units is precisely controlled.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Its principles, such as waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency, are increasingly being applied to the synthesis of inorganic materials. acs.orgrsc.org

The synthesis of this compound can be aligned with several green chemistry principles.

Safer Solvents: Many successful syntheses of this compound compounds are performed in aqueous solutions or benign water/ethanol mixtures at room temperature. ugr.esresearchgate.net This avoids the use of volatile and often toxic organic solvents.

Energy Efficiency: Solution-phase syntheses that proceed at ambient temperature and pressure are inherently more energy-efficient than methods requiring high temperatures, such as hydrothermal synthesis or solid-state calcination. acs.orgacs.org The slow evaporation method is a low-energy approach to crystallization. ugr.es

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org While complex precipitation reactions can have lower atom economy if side products are formed, the crystallization of a well-defined salt like {[Cu(Orn)(phen)]₂[μ₂-V₄O₁₂]} represents a highly efficient assembly of its component parts. researchgate.net

Recent research in the broader field of vanadate synthesis has emphasized sustainable approaches, such as room-temperature synthesis from V₂O₅ and water, and the use of bio-waste in creating vanadate nanoparticles. acs.orgbohrium.com These strategies point toward a future where the synthesis of specific polyoxovanadates like this compound can be made even more environmentally friendly.

Advanced Structural Elucidation Techniques for Cyclo Tetrametavanadate Systems

Advanced Spectroscopic Probes for Cyclo-tetrametavanadate Characterization

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for this compound Electronic Structure Determination

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques used to probe the electronic structure of materials, providing critical information on the oxidation states and coordination environment of vanadium atoms within the this compound ring.

X-ray Absorption Spectroscopy (XAS)

XAS measures the absorption of X-rays as a function of energy at and above the core-level binding energy of a specific element. For this compound, which contains vanadium in its +5 oxidation state, Vanadium K-edge XAS is particularly informative. The analysis focuses on two main regions of the spectrum: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The V K-edge XANES region of a this compound sample provides direct insight into the electronic state and local geometry of the vanadium centers. mdpi.comresearchgate.net A characteristic feature in the XANES spectra of V(V) compounds, like this compound, is a distinct pre-edge peak. mdpi.com This peak arises from the dipole-forbidden but quadrupole-allowed 1s → 3d electronic transition. nsf.gov Its intensity is highly sensitive to the coordination geometry; tetrahedral environments, which lack inversion symmetry, result in a significantly more intense pre-edge peak compared to octahedral environments. mdpi.comresearchgate.net For the [V₄O₁₂]⁴⁻ anion, where each vanadium atom is in a distorted tetrahedral environment, a strong pre-edge feature is expected. The energy position of the absorption edge itself is a reliable indicator of the vanadium oxidation state, shifting to higher energies as the oxidation state increases. mdpi.comresearchgate.net This allows for the unambiguous confirmation of the V(V) state in the this compound core.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. researchgate.netnih.gov It is exceptionally useful for determining the elemental composition and, crucially, the chemical and oxidation states of elements within the top few nanometers of a sample's surface. nih.gov

For a this compound compound, the V 2p and O 1s spectral regions are of primary interest. The binding energy of the V 2p₃/₂ peak is a sensitive probe of the vanadium oxidation state. xpsfitting.com In this compound, all vanadium atoms are formally in the +5 state. This would be confirmed by a V 2p₃/₂ peak at a binding energy characteristic for V(V), typically around 517.1-517.3 eV, though the exact value can depend on the specific salt and instrument calibration. nih.govxpsfitting.com The absence of unpaired d-electrons in V(V) results in sharp, well-defined peaks without multiplet splitting, which simplifies spectral interpretation. xpsfitting.com The presence of shoulder peaks at lower binding energies (e.g., around 515.6-515.8 eV) could indicate surface reduction to V(IV), a phenomenon that can sometimes be induced by the X-ray beam itself. nih.govxpsfitting.com Analysis of the O 1s spectrum helps to distinguish between oxygen atoms in the vanadate (B1173111) framework (V-O-V and V=O) and those in counter-ions or adsorbed water molecules.

The combination of XAS and XPS provides a comprehensive picture of the electronic structure. While XAS offers bulk information about the vanadium oxidation state and coordination geometry, XPS provides complementary, surface-sensitive data on the chemical state, confirming the purity and integrity of the this compound species at the material's surface.

Table 1: Representative XPS Binding Energies for Vanadium Oxidation States

| Vanadium Oxidation State | Typical V 2p₃/₂ Binding Energy (eV) | Reference Compound |

|---|---|---|

| V⁵⁺ | ~517.2 | V₂O₅ |

| V⁴⁺ | ~515.8 | VO₂ |

| V³⁺ | ~515.0 | V₂O₃ |

Mass Spectrometry for this compound Cluster Identification and Purity Assessment

Mass spectrometry is an indispensable analytical technique for the characterization of polyoxometalate clusters, including this compound. acs.orggla.ac.uk Electrospray ionization mass spectrometry (ESI-MS) is the most common method employed, as it is a "soft" ionization technique capable of transferring large, pre-formed ions like [V₄O₁₂]⁴⁻ from solution into the gas phase without significant fragmentation. researchgate.netresearchgate.net

This technique is primarily used for two key purposes in the study of this compound systems: cluster identification and purity assessment. By analyzing the mass-to-charge ratio (m/z) of the ions detected, ESI-MS provides direct confirmation of the presence of the [V₄O₁₂]⁴⁻ anion in a sample. ugr.es The high resolution of modern mass spectrometers allows for the unambiguous assignment of the elemental composition of detected ions by comparing the experimental isotopic pattern with the theoretically calculated one. nih.govacs.org

For purity assessment, ESI-MS can detect the presence of other polyoxovanadate species in solution, which may exist in equilibrium with or as impurities alongside the target this compound. researchgate.netresearchgate.net For example, in aqueous solutions, depending on the pH and concentration, other oligomers such as the decavanadate (B1236424) anion ([V₁₀O₂₈]⁶⁻) could be present. nih.gov Mass spectrometry can also identify impurities related to the counter-ions or residual starting materials. The technique is sensitive enough to detect trace amounts of contaminants, making it crucial for verifying the integrity of a synthesized this compound salt. nih.govacs.org

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the isolation of a specific ion and its subsequent fragmentation through collision-induced dissociation (CID), can provide structural information. nih.govacs.org The fragmentation patterns of polyoxovanadate clusters can reveal details about their stability and the nature of their building blocks.

Table 2: Illustrative ESI-MS Data for Ammonium (B1175870) this compound

| Observed Ion Species | Theoretical m/z | Interpretation |

|---|---|---|

| [(NH₄)₃(V₄O₁₂)]⁻ | 449.78 | Singly charged anion with three counter-ions |

| [(NH₄)₂(V₄O₁₂)]²⁻ | 215.89 | Doubly charged anion with two counter-ions |

| [H(NH₄)(V₄O₁₂)]²⁻ | 207.41 | Doubly charged, protonated anion with one counter-ion |

| [V₄O₁₂]⁴⁻ | 98.93 | Bare tetra-anion (often low abundance) |

Note: The theoretical m/z values are calculated for the most abundant isotopes. The observed species and their relative intensities depend heavily on the specific ESI-MS source conditions.

Thermogravimetric Analysis (TGA) in the Characterization of this compound Complexes

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature under a controlled atmosphere. mdpi.com It is a valuable tool for characterizing the thermal stability and composition of this compound complexes, particularly salts containing water of hydration and/or organic counter-ions. udel.edu

A typical TGA experiment on a hydrated this compound salt, such as ammonium this compound monohydrate ((NH₄)₄[V₄O₁₂]·H₂O), reveals a multi-step decomposition process. The resulting TGA curve plots the percentage of weight loss against temperature, with each distinct step corresponding to the loss of a specific component.

The first weight loss event, typically occurring at temperatures below 150°C, corresponds to the loss of physically adsorbed or crystalline water molecules. mdpi.comjetir.org The subsequent decomposition steps at higher temperatures are associated with the breakdown of the counter-ions and the vanadate framework itself. For an ammonium salt, the decomposition involves the loss of ammonia (B1221849) and water, which can be a complex, multi-stage process. scirp.org For instance, the decomposition of ammonium metavanadate (NH₄VO₃) shows distinct mass loss steps corresponding to the release of ammonia and water to ultimately form vanadium pentoxide (V₂O₅). scirp.org A similar pathway can be anticipated for ammonium this compound.

The final residual mass at the end of the experiment (e.g., at 800-900°C) typically corresponds to a stable vanadium oxide, most commonly V₂O₅. The experimental weight loss at each stage can be compared with the theoretical calculated values to confirm the stoichiometry of the complex, including the number of water molecules and counter-ions present in the crystal lattice.

Table 3: Predicted Thermal Decomposition Profile for (NH₄)₄[V₄O₁₂]·4H₂O

| Temperature Range (°C) | Decomposition Step | Process | Theoretical Weight Loss (%) |

|---|---|---|---|

| ~50 - 150 | 1 | Loss of 4 H₂O (Dehydration) | 14.58% |

| ~200 - 400 | 2 | Decomposition of 4 NH₄⁺ to 4 NH₃ + 4 H⁺ | 13.78% |

| >400 | 3 | Framework decomposition to 2 V₂O₅ | 36.46% (as 2H₂O) |

| >500 | Residue | Final product: 2 V₂O₅ | (Residual Mass: 73.68%) |

Note: This table presents a simplified, hypothetical decomposition pathway. Actual decomposition temperatures and steps can vary based on experimental conditions like heating rate and atmosphere. jetir.orgscirp.org

Reactivity and Mechanistic Investigations of Cyclo Tetrametavanadate

Ligand Exchange Reactions Involving Cyclo-tetrametavanadate Cores

Ligand exchange, or substitution, at the metal centers of the this compound core is a fundamental reaction that governs its interaction with other molecules and its incorporation into larger structures. The mechanism of these reactions can be complex, falling along a continuum between associative (A) and dissociative (D) pathways, often with characteristics of an interchange (I) mechanism. rsc.orglibretexts.org

In an associative mechanism , the incoming ligand first forms a bond with the vanadium center, creating a transient intermediate with an increased coordination number, before the leaving ligand departs. libretexts.orgsolubilityofthings.com Conversely, a dissociative mechanism involves the initial cleavage of a bond to the leaving ligand, forming a lower-coordination intermediate which is then attacked by the incoming ligand. solubilityofthings.comfrontiersin.org The interchange mechanism is a concerted process where the distinction between a stable intermediate is not clear. rsc.org

For polyoxometalates like this compound, the specific pathway is influenced by several factors:

Nature of the Vanadium Center: The electrophilicity and steric accessibility of the V(V) centers in the [V₄O₁₂]⁴⁻ ring play a crucial role.

Incoming and Leaving Ligands: The nucleophilicity of the incoming ligand and the stability of the leaving group are key determinants.

Solvent: The coordinating ability of the solvent can influence the reaction pathway, potentially by stabilizing intermediates.

While specific kinetic data for ligand exchange on the bare [V₄O₁₂]⁴⁻ anion is not extensively documented in isolation, studies on related polyoxovanadate-alkoxide clusters provide insights. For instance, the oxidation of a [V₆O₇(OCH₃)₁₂] cluster was found to increase the lability of the bridging methoxide (B1231860) ligands, facilitating their exchange with water. nih.gov This suggests that the electronic state of the vanadium centers significantly impacts ligand lability. In the context of this compound, interactions with other metal cations can be seen as a form of ligand exchange, where the cation coordinates to the oxo ligands on the surface of the anion. acs.org

| Factor | Influence on Ligand Exchange Mechanism |

| Metal Ion Electrophilicity | Higher electrophilicity favors associative pathways. |

| Steric Hindrance | Increased steric bulk around the metal center favors dissociative pathways. |

| Incoming Ligand | Strong nucleophiles favor associative pathways. |

| Leaving Group | Good leaving groups (forming stable species upon departure) facilitate dissociative pathways. |

| Solvent Polarity/Coordinating Ability | Polar, coordinating solvents can stabilize charged intermediates in both pathways. |

This table summarizes general principles of ligand substitution reactions in coordination chemistry applicable to this compound.

Redox Chemistry and Electron Transfer Pathways of this compound

The redox chemistry of this compound is central to its catalytic activity and its role in biological systems. Vanadium in this anion is in the +5 oxidation state, but it can participate in electron transfer reactions, leading to the formation of mixed-valence species containing V(IV). rsc.orgsciopen.com

Proton-Coupled Electron Transfer (PCET) is a particularly important mechanism for polyoxovanadates. nih.govacs.orgnih.govrsc.orgrsc.org In PCET, the transfer of an electron is coupled to the transfer of a proton. This pathway is often more favorable than simple electron transfer, especially in processes involving the activation of substrates like O₂. rsc.org Studies on polyoxovanadate-alkoxide clusters, which serve as molecular models for metal oxide surfaces, have shown that these clusters can reversibly bind H atoms at their bridging oxide sites through PCET. acs.org The mechanism can be either a concerted transfer of the proton and electron or a stepwise process. nih.govrsc.org

The electrochemical properties of polyoxovanadates can be tuned by incorporating other metal atoms into the cluster. researchgate.net For example, substituting a vanadium atom with a more electropositive Ti⁴⁺ ion can shift the vanadium-based redox processes to higher potentials. researchgate.net Similarly, the redox potential of the [V₄O₁₂]⁴⁻ anion can be influenced by its environment, including the counter-ions and the solvent.

In one study, the photoinduced electron transfer from alcohols to the ligand-to-metal charge-transfer (LMCT) excited state of [V₄O₁₂]⁴⁻ was investigated. rsc.org This process involves the excited triplet state of the anion abstracting a hydrogen atom from the alcohol, resulting in the formation of a one-protonated, reduced polyoxometalate, [V₄O₁₂H]⁴⁻, and an α-hydroxyalkyl radical. rsc.org This highlights the ability of the this compound to act as a photo-oxidant.

Hydrolytic Stability and Condensation/Decomposition Reactions of this compound Anions

The this compound anion, [V₄O₁₂]⁴⁻, is a key species in the complex aqueous chemistry of vanadate (B1173111). Its formation and decomposition are part of a dynamic equilibrium that is highly dependent on pH, concentration, and temperature. ualg.ptresearchgate.netrecercat.cat

In aqueous solutions, vanadate exists as a variety of species, including the monomer (H₂VO₄⁻, HVO₄²⁻), dimer (V₂O₇⁴⁻), the cyclic tetramer ([V₄O₁₂]⁴⁻), pentamer (V₅O₁₅⁵⁻), and the decavanadate (B1236424) ([V₁₀O₂₈]⁶⁻). researchgate.net The cyclo-tetravanadate anion is generally the predominant species in the pH range of approximately 8 to 11, particularly at moderate vanadium concentrations. recercat.cat

Condensation Reactions: The formation of [V₄O₁₂]⁴⁻ occurs through the condensation of smaller vanadate units, such as the monomeric H₂VO₄⁻. This process involves the elimination of water molecules as V-O-V bridges are formed.

Decomposition/Hydrolysis: The [V₄O₁₂]⁴⁻ anion is susceptible to hydrolysis, especially upon changes in pH. In more acidic solutions, it can convert to decavanadate, while in more alkaline or dilute solutions, it can break down into smaller species like the dimer and monomer. mdpi.comresearchgate.net For example, ⁵¹V-NMR studies of decavanadate solutions show a progressive transformation into monomeric, dimeric, and tetrameric oxovanadates. researchgate.net The stability of the cyclo-tetravanadate anion is notable; in some cases, it remains intact even in the presence of strong chelating agents that would be expected to decompose it. frontiersin.org

10 H₂VO₄⁻ ⇌ [V₁₀O₂₈]⁶⁻ + 4 H⁺ + 8 H₂O (acidic pH)

4 H₂VO₄⁻ ⇌ [V₄O₁₂]⁴⁻ + 4 H⁺ + 4 H₂O (neutral to basic pH)

[V₄O₁₂]⁴⁻ + 2 H₂O ⇌ 2 V₂O₇⁴⁻ + 4 H⁺

V₂O₇⁴⁻ + H₂O ⇌ 2 HVO₄²⁻

These equilibria are crucial for understanding the behavior of vanadate solutions in various chemical and biological contexts.

Protonation Equilibria of this compound in Diverse Solvent Systems

The this compound anion can undergo protonation, and these equilibria are highly sensitive to the nature of the solvent system. sciopen.com The protonation state affects the charge, structure, and reactivity of the anion.

⁵¹V NMR spectroscopy is a powerful tool for studying the speciation and protonation equilibria of vanadates in solution. ualg.ptresearchgate.netillinoisstate.edu The chemical shift of the ⁵¹V nucleus is very sensitive to the coordination environment and protonation state of the vanadium center. In aqueous solutions, distinct signals can be observed for the monomeric, dimeric, tetrameric, and decameric vanadate species, allowing for the characterization of their distribution as a function of pH. researchgate.net

The protonation constants of the [V₄O₁₂]⁴⁻ anion are influenced by the solvent's dielectric constant and its ability to solvate the different species involved in the equilibrium. In non-aqueous or mixed-solvent systems, the equilibria can be shifted significantly compared to purely aqueous solutions. For example, studies on the protonation of other ligands in dioxane-water mixtures have shown a linear variation of protonation constants with the inverse of the dielectric constant, indicating the importance of electrostatic forces. researchgate.net While specific protonation constants for this compound in various solvents are not always readily available, the principles governing acid-base equilibria in non-aqueous media apply. nih.govasianpubs.org

| Vanadate Species | Typical 51V NMR Chemical Shift Range (ppm) |

| Monovanadate (V₁) | -530 to -560 |

| Divanadate (V₂) | -560 to -580 |

| Cyclo-tetravanadate (V₄) | -575 to -585 |

| Pentavanadate (V₅) | -585 to -595 |

| Decavanadate (V₁₀) | -420 (VA), -495 (VB), -512 (VC) |

This table presents typical ⁵¹V NMR chemical shifts for major vanadate species in aqueous solution, based on data from multiple sources. researchgate.net The exact values can vary with pH, concentration, and temperature.

Photochemical Reactivity of this compound Compounds

The photochemical properties of polyoxometalates, including this compound, have garnered interest for applications in photocatalysis and solar energy conversion. rsc.orgnih.govnih.gov The absorption of light by these compounds can lead to the formation of excited states with enhanced reactivity.

A key study on the photochemistry of [V₄O₁₂]⁴⁻ in the presence of alcohols (such as methanol (B129727), ethanol, and isopropanol) demonstrated that irradiation of the O→V ligand-to-metal charge-transfer (LMCT) band leads to a photoinduced electron transfer. rsc.org The process is initiated by the excited triplet state of the cyclo-tetravanadate anion. This excited state is a powerful oxidant, capable of abstracting a hydrogen atom from an alcohol molecule. This reaction produces a one-protonated, reduced polyoxovanadate, [V₄O₁₂H]⁴⁻, which contains a V(IV) center, and an α-hydroxyalkyl radical. rsc.org

Prolonged photolysis of aqueous solutions of [V₄O₁₂]⁴⁻ in the presence of methanol and carbonate at pH 9 can lead to a structural rearrangement, forming the larger, anion-encapsulated polyoxovanadate [V₁₅O₃₆(CO₃)]⁷⁻. rsc.org This demonstrates that photochemical activation can drive condensation and transformation reactions, leading to more complex polyoxovanadate architectures. The photocatalytic activity of vanadate-based materials is often attributed to the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), upon irradiation. scielo.brmdpi.com

Small Molecule Activation Mediated by this compound Architectures

This compound and related polyoxovanadates can act as catalysts for the activation of small molecules, particularly for oxidation reactions. sciopen.comsciopen.comresearchgate.net This capability stems from their redox properties and their ability to form reactive peroxo species.

A significant area of research is the activation of hydrogen peroxide (H₂O₂) and organic peroxides like tert-butyl hydroperoxide (TBHP) for the selective oxidation of organic substrates. sciopen.comsciopen.comresearchgate.net The interaction of the vanadate species with the peroxide generates highly reactive vanadium-peroxo or hydroperoxo species. These species are potent electrophilic oxidants capable of transferring an oxygen atom to a variety of substrates. sciopen.comresearchgate.net

Catalytic applications involving {V₄O₁₂} clusters include:

Oxidation of Alkanes: The selective oxidation of C-H bonds in alkanes to produce alcohols, aldehydes, and ketones. sciopen.com

Oxidation of Alcohols: The conversion of alcohols to the corresponding aldehydes or ketones. researchgate.net

Epoxidation of Alkenes: The transfer of an oxygen atom to a carbon-carbon double bond to form an epoxide. sciopen.com

Oxidation of Sulfides: The oxidation of sulfides to sulfoxides and sulfones. sciopen.com

The catalytic cycle generally involves the formation of the active V-peroxo species, oxidation of the substrate, and regeneration of the catalyst. The efficiency and selectivity of these reactions can be influenced by the specific polyoxovanadate used, the solvent, and the reaction conditions. The introduction of other metal ions into the polyoxovanadate framework can also modify the catalytic activity. sciopen.com

Coordination Chemistry of Cyclo Tetrametavanadate Based Frameworks

Formation of Heterometallic Cyclo-tetrametavanadate Complexes

The synthesis of heterometallic complexes containing the this compound anion is a significant area of research, driven by the potential for creating materials with novel magnetic or catalytic properties arising from the interplay between different metal centers. kanazawa-u.ac.jpchemrxiv.org The [V₄O₁₂]⁴⁻ anion can function as a multidentate ligand, bridging two or more metal centers to create discrete polynuclear molecules or extended polymeric structures. researchgate.nettandfonline.com

The formation of these complexes is often achieved under non-hydrothermal conditions, typically at basic pH values (around 9), which favors the formation and stabilization of the tetravanadate anion from precursors like ammonium (B1175870) metavanadate (NH₄VO₃). researchgate.netrsc.org The metal complexes that are incorporated are often pre-formed with organic ligands, such as amino acids or aromatic N-donors, before being introduced to the vanadate (B1173111) solution. researchgate.netrsc.org

A variety of heterometallic complexes have been synthesized, incorporating transition metals like copper(II), cobalt(II), manganese(II), nickel(II), and zinc(II). tandfonline.comresearchgate.net The resulting structures are highly dependent on the specific metal ions, the coordinating ligands, and the reaction conditions. For instance, the cyclo-tetravanadate anion can act as a bidentate bridging ligand to connect two copper(II) complexes, or as a tetradentate ligand linking multiple metal fragments to produce larger, centroantisymmetric heterometallic hexanuclear [M₂(M'L)₄] complexes. tandfonline.comrsc.org

The following table summarizes several reported heterometallic complexes based on the this compound anion, highlighting the diversity of the incorporated metals and organic ligands.

| Complex Formula | Heterometal | Organic Ligands | Structural Motif | Ref |

| {[Cu(Orn)(phen)]₂[μ₂-V₄O₁₂]}·6H₂O | Copper(II) | Ornithine (Orn), 1,10-phenanthroline (B135089) (phen) | Dinuclear complex with bridging vanadate | rsc.org |

| {[Cu(Gly)(phen)]₂[μ₂-V₄O₁₂]}·[Cu(Gly)(phen)(H₂O)]₂·10H₂O | Copper(II) | Glycine (Gly), 1,10-phenanthroline (phen) | Hexanuclear complex with bridging and free vanadate | researchgate.net |

| [M₂(CuL)₄(V₄O₁₂)]·2H₂O (M = Co, Mn) | Cobalt(II), Manganese(II), Copper(II) | Macrocyclic Oxamide (L) | Hexanuclear [M₂Cu₄] complex | tandfonline.com |

| [Mn₂(NiL)₄(V₄O₁₂)]·2H₂O | Manganese(II), Nickel(II) | Macrocyclic Oxamide (L) | Hexanuclear [Mn₂Ni₄] complex | tandfonline.com |

| [Zn₂(CuL)₄(V₄O₁₂)]·2CH₃OH·2H₂O | Zinc(II), Copper(II) | Macrocyclic Oxamide (L) | Hexanuclear [Zn₂Cu₄] complex | tandfonline.com |

| [{M(C₅H₅N)₄}₂]V₄O₁₂ (M = Cu, Co) | Copper(II), Cobalt(II) | Pyridine (B92270) | Layered structure with V-O-M bridges | researchgate.net |

Interactions of this compound with Organic and Inorganic Ligands

The this compound anion, [V₄O₁₂]⁴⁻, exhibits diverse coordination behavior, acting either as a direct bridging ligand to metal centers or as a free counter-anion that stabilizes the crystal lattice through non-covalent interactions. researchgate.netdntb.gov.ua Its interaction mode is largely dictated by the surrounding organic and inorganic ligands that form the primary coordination sphere of the metal ions.

Direct Coordination: As a ligand, this compound can be bidentate or tetradentate, using its oxygen atoms to bridge metal ions. researchgate.nettandfonline.com In complexes like {[Cu(Orn)(phen)]₂[μ₂-V₄O₁₂]}, the anion acts as a bidentate bridge between two copper centers. rsc.org In a series of hexanuclear complexes, [M₂(M'L)₄(V₄O₁₂)], the [V₄O₁₂]⁴⁻ unit functions as a tetradentate bridging ligand, linking two [M(M′L)₂]²⁺ fragments. tandfonline.com The V-O-M linkages form robust connections that are fundamental to creating stable, extended structures like layers and frameworks. researchgate.net

Non-covalent Interactions: In some systems, the this compound does not directly coordinate to the metal centers of the cationic complexes. Instead, it exists as a "free" anion within the crystal lattice. researchgate.netdntb.gov.ua In these cases, the primary stabilization force is a network of non-covalent interactions, predominantly hydrogen bonds. mdpi.com For example, in the compound [Cu(L-Gln)(phen)(H₂O)]₄[V₄O₁₂]∙8H₂O, the cyclo-tetravanadate anion is not coordinated to the copper ions but is held in place by extensive hydrogen bonds involving the coordinated water molecules, the L-glutamine ligands, and lattice water molecules. researchgate.netdntb.gov.uamdpi.com These non-covalent interactions have been characterized using theoretical methods like Density Functional Theory (DFT) and the theory of Atoms in Molecules (AIM). researchgate.netdntb.gov.ua

Supramolecular Assembly Strategies Utilizing this compound Units

Supramolecular assembly relies on non-covalent interactions to organize molecular components into well-defined, higher-order structures. nankai.edu.cnnih.gov The this compound anion is an excellent candidate for such strategies due to its defined geometry, high charge, and ability to participate in both direct coordination and extensive hydrogen bonding.

One key strategy involves using the [V₄O₁₂]⁴⁻ anion as a multivalent node or linker. By combining it with cationic metal-organic complexes, chemists can construct extended architectures. A prominent example is the formation of one-dimensional (1D) polymeric chains. In the complex {[Cu(Lys)(bipy)]₄[μ₂-V₄O₁₂]·14H₂O}n, dinuclear copper units, [Cu(Lys)(bipy]₂⁴⁺, are bridged by cyclo-tetravanadate anions, resulting in an infinite 1D chain. researchgate.netrsc.org

Another assembly strategy involves the formation of layered structures. In compounds like [{M(C₅H₅N)₄}₂]V₄O₁₂ (where M = Cu or Co), layers are formed containing {V₄O₁₂} rings connected to {M(C₅H₅N)₄} units through V–O–M bridges. researchgate.net These layers are further organized in the solid state by weaker interactions, such as pyridine stacking between adjacent layers, demonstrating a hierarchical assembly process. researchgate.net

Hydrogen bonding is a dominant force in the supramolecular assembly of these systems, especially when the vanadate anion is not directly coordinated. mdpi.comresearchgate.net In these instances, the anion acts as a template or a hub for a complex hydrogen-bond network, connecting multiple cationic complexes and solvent molecules to build a stable three-dimensional structure. mdpi.com The dynamic and directional nature of these non-covalent bonds allows for the potential design of complex, functional supramolecular materials. nih.govaps.org

Integration of this compound into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Coordination polymers are extended structures formed by linking metal ions or clusters with organic or inorganic bridging ligands. nih.govnih.gov Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. prometheanparticles.co.uknih.gov The this compound anion has proven to be a valuable component for constructing novel coordination polymers and open-framework materials. researchgate.netacs.org

The integration of [V₄O₁₂]⁴⁻ into these frameworks can be achieved by treating it as an inorganic linker. Its rigid, cyclic structure and multiple coordination sites allow it to connect metal-organic fragments into extended 1D, 2D, or 3D networks.

Examples of this compound-based Coordination Polymers:

1D Chains: As previously mentioned, the compound {[Cu(Lys)(bipy)]₄[μ₂-V₄O₁₂]·14H₂O}n is a well-defined 1D coordination polymer where the cyclo-tetravanadate unit acts as a linear bridging ligand. rsc.org

3D Frameworks: A more complex example is [{Co₂(4,4'-bipy)₃(H₂O)₂}V₄O₁₂]·2H₂O. In this material, cobalt ions are linked by both the organic ligand 4,4'-bipyridine (B149096) and the inorganic cyclo-tetravanadate anion. This dual-linker system results in a novel three-dimensional network that contains large channels occupied by disordered water molecules, a characteristic feature of porous framework materials. acs.org Another example includes [{M(C₅H₅N)₄}₂]V₄O₁₂ (M=Cu, Co), which forms open framework solids. researchgate.net

Computational and Theoretical Investigations of Cyclo Tetrametavanadate

Density Functional Theory (DFT) Calculations on Cyclo-tetrametavanadate Electronic and Molecular Structures

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic and molecular structures of polyoxovanadates, including the this compound anion ([V₄O₁₂]⁴⁻). These calculations provide fundamental insights into the geometric arrangement of atoms and the distribution of electrons, which govern the anion's properties and reactivity.

Researchers have employed DFT to optimize the molecular structure of this compound and its associated compounds. For instance, in a heterobimetallic Cu/V complex where the [V₄O₁₂]⁴⁻ anion acts as a bridge, DFT calculations using the Minnesota functional M06-2X were performed to determine the structural properties. mdpi.com The anion itself is characterized by an eight-membered ring formed by four corner-sharing VO₄ tetrahedra. mdpi.comsemanticscholar.org

Beyond simple geometry, DFT is crucial for understanding the electronic landscape of these molecules. The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common application. In a study of a compound containing the [V₄O₁₂]⁴⁻ anion with a ternary copper complex, DFT calculations revealed that the HOMO and LUMO were primarily located on the organic ligands (phenanthroline and glutamine), indicating these sites as the most probable for electronic interactions. dntb.gov.ua The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For a [Cu(L-Gln)(phen)(H₂O)]₄[V₄O₁₂] compound, the MEP map showed a significant negative charge density (red region) concentrated on the this compound anion, marking it as the primary nucleophilic zone. dntb.gov.ua Conversely, positive potential (blue region) was located on the associated organic counterions. dntb.gov.ua This clear separation of charge highlights the electrostatic nature of the interactions within the crystal structure.

The table below summarizes the computational methods used in representative studies of this compound and its derivatives.

| Compound Studied | DFT Functional | Basis Set(s) | Application | Reference |

| [Cu(phen)(Gly)(H₂O)]₂[Cu(phen)(Gly)-µ₂-V₄O₁₂-Cu(phen)(Gly)]·10H₂O | M06-2X | Def2TZVP/LANL2TZ(f) | Structural, spectroscopic, and electronic property calculations. | mdpi.com |

| [Cu(L-Gln)(phen)(H₂O)]₄[V₄O₁₂]∙8(H₂O) | B3LYP | Def2SVP-LANL2DZ | Characterization of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP). | dntb.gov.ua |

| [V(O)₂(tpma)]₂[H₂V₁₀O₂₈]·8H₂O | mPW1PW91 | 6–31G(d)-LANL2DZ | Analysis of reactive sites and donor-acceptor interactions via MEP maps. | dntb.gov.ua |

| A₂M(VO₃)₄ (A=Na,Ag; M=Ca,Sr) | (Not specified) | (Not specified) | Band structure calculations to determine electronic structure and semiconducting properties. |

Molecular Dynamics Simulations of this compound in Solution Environments

While extensive research utilizing molecular dynamics (MD) simulations exists for various polyoxometalates (POMs), specific studies focusing exclusively on the this compound ([V₄O₁₂]⁴⁻) anion in solution are not prominently featured in the reviewed literature. However, the principles and methodologies applied to other POMs provide a clear framework for how such investigations would be conducted and the insights they could yield.

MD simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, making them ideal for exploring the dynamics of ions in solution. researchgate.net These simulations model the physical movements of atoms and molecules over time by integrating Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. researchgate.net

For polyoxometalates, MD simulations are used to understand several key aspects of their solution behavior:

Solvation Structure: MD can reveal how solvent molecules, typically water, arrange themselves around the anion. This includes determining the number of water molecules in the first and second solvation shells and their orientation relative to the different types of oxygen atoms (e.g., terminal vs. bridging) on the POM surface. For the Keggin anion α-PW₁₂O₄₀³⁻, MD simulations showed that the terminal oxygens are more effectively solvated than the bridging oxygens. acs.orgresearchgate.net

Ion Pairing: The interaction between the highly charged POM anion and its counter-cations in solution is critical. MD simulations can characterize the formation of contact-ion pairs, solvent-shared ion pairs, and fully-solvated ions. nih.gov This is crucial as ion pairing can influence the solubility, stability, and reactivity of the POM. nih.gov

Dynamic Properties: Simulations can calculate dynamic properties such as the diffusion coefficient of the anion, which relates to its mobility in the solution. They can also determine the lifetime of interactions, such as the residence time of water molecules or counter-ions around the POM. acs.orgresearchgate.net

Aggregation: Under certain conditions (e.g., specific solvents or counter-ions), POMs can aggregate. MD simulations can model this self-assembly process, providing insights into the forces driving aggregation. researchgate.net

Ab initio molecular dynamics (AIMD), such as the Car-Parrinello molecular dynamics (CPMD) method, combines MD with electronic structure calculations (like DFT). This allows for the study of systems where chemical bonds can form or break, and it provides a more accurate description of electronic effects, albeit at a much higher computational cost. researchgate.net AIMD has been used to study the solvation structure and internal bond dynamics of other polyoxometalates like the decaniobate cluster [Nb₁₀O₂₈]⁶⁻. osti.gov

Given the importance of this compound in various chemical systems, dedicated MD simulations would be invaluable for understanding its hydration, its interactions with biological molecules, and its role as a precursor in materials synthesis.

Theoretical Models for Predicting this compound Reactivity and Stability

Theoretical models, primarily rooted in quantum chemistry, are essential for predicting and rationalizing the reactivity and stability of the this compound anion. These models connect the electronic structure of the molecule to its chemical behavior.

One of the most significant factors governing the stability of polyoxovanadates in aqueous solution is pH. Speciation diagrams based on experimental data, which can be supported by theoretical calculations, show that the cyclo-[V₄O₁₂]⁴⁻ anion is the predominant species in basic or near-neutral pH ranges, while the decavanadate (B1236424) anion ([V₁₀O₂₈]⁶⁻) is more stable under acidic conditions. nih.gov This pH-dependent equilibrium is a critical predictive model for the existence and stability of this compound in aqueous environments. nih.gov

DFT calculations provide a powerful framework for predicting reactivity. The frontier molecular orbitals (HOMO and LUMO) are central to this. The HOMO-LUMO energy gap (ΔE) is a widely used indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com In a comparative study of copper complexes, those with higher energy gaps were considered more stable structures. mdpi.com

Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) provides a visual model for predicting reactive sites. The MEP map highlights regions of negative potential (nucleophilic sites, prone to attack by electrophiles) and positive potential (electrophilic sites, prone to attack by nucleophiles). For the [V₄O₁₂]⁴⁻ anion, its surface is a region of high negative potential, indicating its propensity to interact with cations and other electron-deficient species. dntb.gov.ua

Quantum Chemical Characterization of Bonding and Interactions in this compound Derivatives

Quantum chemical methods provide detailed characterization of the intricate network of covalent and non-covalent interactions that define the structure and properties of this compound derivatives. These methods go beyond simple structural description to quantify the nature and strength of chemical bonds.

In derivatives where the [V₄O₁₂]⁴⁻ anion acts as a bridging ligand between metal centers, such as in the [Cu(phen)(Gly)-µ₂-V₄O₁₂-Cu(phen)(Gly)]²⁻ complex, DFT calculations are used to analyze the coordination bonds between the oxygen atoms of the vanadate (B1173111) and the copper centers. mdpi.com These calculations can confirm bond lengths and angles and provide electronic details about the metal-ligand interactions. mdpi.com

The characterization of non-covalent interactions is particularly crucial for understanding the supramolecular assembly of these compounds. Several quantum chemical tools are employed for this purpose:

Natural Population Analysis (NPA): This method calculates the atomic charges, providing insight into the electrostatic interactions that hold the components of the crystal together. NPA was used in the study of a Cu/V heterobimetallic compound to analyze the charge distribution. mdpi.comsemanticscholar.org

Atoms in Molecules (AIM) Theory: AIM analysis, developed by Bader, examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. dntb.gov.ua By locating bond critical points (BCPs) between atoms, AIM can identify and classify interactions like hydrogen bonds and van der Waals contacts. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the interaction (e.g., electrostatic vs. covalent character). dntb.gov.ua

In a compound containing a ternary copper complex and the [V₄O₁₂]⁴⁻ anion, AIM analysis was used to characterize the extensive network of hydrogen bonds between the oxygen atoms of the vanadate, water molecules, and the organic ligands. dntb.gov.ua This analysis confirmed the electrostatic nature of these bonds and quantified their interaction energies, revealing their critical role in stabilizing the 3D supramolecular structure. dntb.gov.ua

Application of Global Reactivity Descriptors and Non-Covalent Interaction Analyses to this compound

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the chemical reactivity of molecules through a set of "global reactivity descriptors." These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and offer a quantitative basis for understanding the stability and reactive tendencies of species like this compound and its complexes. mdpi.com

The primary global reactivity descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is related to electronegativity (μ = -χ).

Hardness (η): Measures the resistance to a change in electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors have been calculated for various cyclo-tetravanadate compounds to provide insight into their reactivity. dntb.gov.uamdpi.com For example, in a study of a ternary copper complex with a [V₄O₁₂]⁴⁻ anion, these indices were evaluated to understand the donor-acceptor interactions between the anion and the complex counter-ions. dntb.gov.ua

The table below presents calculated global reactivity descriptors for a representative cyclo-tetravanadate compound.

| Descriptor | Formula | Calculated Value (eV) for [Cu(L-Gln)(phen)(H₂O)]₄[V₄O₁₂] | Reference |

| HOMO Energy | E(HOMO) | -4.87 | dntb.gov.ua |

| LUMO Energy | E(LUMO) | -2.64 | dntb.gov.ua |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 2.23 | dntb.gov.ua |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.76 | dntb.gov.ua |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 1.12 | dntb.gov.ua |

| Electronegativity (χ) | -μ | 3.76 | dntb.gov.ua |

| Chemical Softness (S) | 1 / (2η) | 0.45 | dntb.gov.ua |

| Electrophilicity Index (ω) | μ² / (2η) | 6.31 | dntb.gov.ua |

Complementing these global descriptors, the analysis of non-covalent interactions (NCIs) provides a local, detailed picture of the forces stabilizing the molecular structures. As discussed previously, methods like Atoms in Molecules (AIM) are used to identify and characterize these interactions. dntb.gov.ua In the [Cu(L-Gln)(phen)(H₂O)]₄[V₄O₁₂] compound, AIM analysis revealed numerous bond critical points (BCPs) corresponding to hydrogen bonds. The positive values of the Laplacian of electron density (∇²ρ(r)) at these points confirmed their electrostatic nature. The analysis also quantified the interaction energies for these hydrogen bonds, with values for key O-H···O interactions ranging from 13.02 to 16.44 kcal/mol, underscoring their importance in the compound's structural stability. dntb.gov.ua

Applications of Cyclo Tetrametavanadate in Advanced Functional Materials and Catalysis

Cyclo-tetrametavanadate as Precursors for Metal Oxide Materials and Nanostructures

This compound serves as a crucial molecular precursor in the synthesis of various vanadium oxide materials, particularly vanadium pentoxide (V₂O₅), and a diverse array of nanostructures. nih.govresearchgate.net The hydrothermal treatment of aqueous solutions containing this compound anions is a common method to produce these materials. nih.gov The morphology and dimensionality of the resulting nanostructures are highly dependent on experimental conditions such as pH and temperature. nih.govresearchgate.net

A key process in the formation of these materials is the polymerization of the cyclic [V₄O₁₂]⁴⁻ anions. nih.gov For instance, the salt tetrakis(tert-butylammonium)-cyclo-tetrametavanadate, which contains discrete [V₄O₁₂]⁴⁻ anions, can undergo a solid-state phase transition to form a polymeric metavanadate chain, [(CH₃)₃CNH₃][VO₃]. nih.govacs.org This transformation from cyclic anions to extended chains or layered structures is fundamental to creating various nanostructured vanadium oxides. nih.gov Through controlled self-assembly and polymerization mechanisms, a wide range of morphologies can be achieved. nih.govresearchgate.net These include one-dimensional (1D) structures like nanowires, nanorods, and nanotubes, as well as two-dimensional (2D) structures such as nanobelts and nanosheets. nih.govresearchgate.net

| Nanostructure Type | Method of Formation from Precursor | Reference |

| Nanotubes | Self-rolling process during hydrothermal treatment | nih.gov |

| Nanowires | Hydrothermal synthesis | nih.govresearchgate.net |

| Nanorods | Hydrothermal synthesis, self-assembly | nih.govresearchgate.net |

| Nanobelts | Hydrothermal treatment of V₂O₅ suspensions | nih.govresearchgate.net |

| Nanosheets | Hydrothermal synthesis | nih.govresearchgate.net |

| Nano-flowers/Nano-urchins | Self-assembly of nanoparticles | nih.gov |

This table summarizes various nanostructures synthesized using this compound as a precursor, highlighting the versatility of this compound in materials synthesis.

Catalytic Activity of this compound in Organic Transformations

Vanadium-based compounds, including those derived from this compound, are known for their catalytic prowess in a range of organic reactions. Their ability to exist in multiple oxidation states and coordinate with various organic substrates makes them effective catalysts.

Polyoxovanadates, including cyclic tetramers, are effective catalysts for various oxidation reactions. acs.org They can activate oxidants like hydrogen peroxide (H₂O₂) for the selective oxidation of organic substrates. researchgate.net For example, polyoxovanadate-based materials have demonstrated high catalytic activity in the aerobic oxidation of tetralin and the selective oxidation of sulfides to sulfoxides or sulfones. researchgate.netgrafiati.com The catalytic cycle typically involves the vanadium center mediating the transfer of oxygen atoms from the oxidant to the substrate. The robust nature of these inorganic clusters often allows for catalyst recycling and reuse. researchgate.net Vanadium oxides derived from these precursors are also used in large-scale industrial processes, such as the catalytic oxidation of SO₂ to SO₃ in the production of sulfuric acid.

The surfaces of vanadium oxides and related polyoxovanadate materials can exhibit both acidic and basic sites, enabling them to catalyze acid- or base-mediated reactions. reed.edu A notable example is the use of organic-inorganic hybrid compounds containing this compound anions as reusable heterogeneous catalysts for the Knoevenagel condensation. mdpi.com This reaction, which involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, is typically base-catalyzed. The basic sites on the surface of the vanadate (B1173111) material facilitate the deprotonation of the active methylene compound, initiating the reaction cascade. The use of a solid catalyst simplifies product purification and catalyst recovery compared to homogeneous catalysts. mdpi.com

In recent years, vanadium-based materials have been explored for their potential in photoredox catalysis and photoelectrochemical (PEC) applications, such as solar water splitting. mdpi.comresearchgate.net Visible light photoredox catalysis is a powerful tool in organic synthesis that utilizes light to drive redox reactions under mild conditions. mdpi.comrsc.org Metal vanadates, including materials structurally related to this compound like chromium tetravanadate (Cr₂V₄O₁₃), have been investigated as photoanodes in PEC cells. researchgate.net In these systems, the semiconductor material absorbs light, generating electron-hole pairs that drive the oxidation and reduction half-reactions of water splitting. energy.govresearchgate.net The efficiency of these materials is highly dependent on their composition, crystal structure, and stability in the electrolyte. researchgate.net

| Metal Vanadate System (M-V-O) | Electrolyte | Photocurrent (μA/cm²) | Stability | Reference |

| Cu-V-O | Alkaline | 170 | Stable | researchgate.net |

| Ag-V-O | Alkaline | 554 | Stable | researchgate.net |

| W-V-O | Alkaline | - | Not Stable | researchgate.net |

| Cr-V-O | Acidic | <10 | Enlarged photoactive region | researchgate.net |

| Co-V-O | Acidic | <10 | Enlarged photoactive region | researchgate.net |

This table presents the photoelectrochemical performance of various ternary metal vanadate thin-film systems, demonstrating their potential in solar energy conversion. Data sourced from high-throughput screening studies. researchgate.net

Acid-Base Catalysis Mediated by this compound

Role of this compound in Energy-Related Technologies (e.g., as components for energy storage)

The primary role of this compound in energy technologies is as a precursor for vanadium pentoxide (V₂O₅), a highly promising cathode material for lithium-ion batteries (LIBs). researchgate.netresearchgate.net V₂O₅ is attractive due to its layered crystal structure, which can intercalate lithium ions, its high theoretical specific capacity of 294 mAh/g, low cost, and abundance. researchgate.net

However, the practical performance of bulk V₂O₅ is often limited by its low electrical conductivity and slow ion diffusion kinetics. researchgate.net Utilizing this compound as a precursor allows for the synthesis of nanostructured V₂O₅, such as nanowires or nanobelts. nih.govresearchgate.net These nanostructures provide significant advantages:

Shorter ion diffusion paths: The nanoscale dimensions reduce the distance lithium ions must travel within the material. researchgate.net

Increased surface area: A larger electrode-electrolyte interface enhances charge transfer kinetics. researchgate.net

Improved strain accommodation: Nanostructures can better tolerate the volume changes that occur during Li⁺ insertion and extraction, leading to better cycling stability. researchgate.net

Beyond LIBs, V₂O₅ derived from various precursors is also a key component in other energy storage devices. Mesoporous V₂O₅ electrodes have been used to fabricate flexible microsupercapacitors, showcasing another avenue for its application in energy storage. ceramics.org Furthermore, vanadium compounds are central to vanadium redox flow batteries, a technology well-suited for large-scale, stationary energy storage, although the direct precursor role of this compound in this specific application is less direct. invinity.com

Solution Chemistry and Self Assembly of Cyclo Tetrametavanadate

Speciation and Equilibrium Studies of Cyclo-tetrametavanadate in Aqueous and Non-Aqueous Solutions

The speciation of vanadate (B1173111) in aqueous solution is highly dependent on both pH and total vanadium concentration. The this compound anion, [V₄O₁₂]⁴⁻, is a key species within a broader system of condensation equilibria.

In aqueous solutions, the monomeric orthovanadate ion, [VO₄]³⁻, undergoes protonation and subsequent condensation as the pH is lowered. In the pH range of 6 to 9, difunctional precursors like [H₂VO₄]⁻ condense to form metavanadates, which can exist as either cyclic species or chains. nih.gov The cyclic tetramer, [V₄O₁₂]⁴⁻, is a predominant species in this pH range, particularly at higher vanadate concentrations. nih.govnih.gov However, this equilibrium is dynamic. For instance, at a pH of approximately 7, while the monovanadate [H₂VO₄]⁻ is a relevant species, the formation of tetravanadates becomes more significant as the total vanadate concentration increases. nih.gov The free cyclic tetravanadate anion is not indefinitely stable under all conditions; at a pH of 9.5, it has been shown to hydrolyze back to the monovanadate form with a half-life of 25 milliseconds. d-nb.info

Below pH 6, further condensation can occur, leading to the formation of the decavanadate (B1236424) ion, [V₁₀O₂₈]⁶⁻, which becomes the predominant species at concentrations of 0.2 mM and higher. nih.gov Conversely, at very high pH (above 12), the equilibrium shifts towards the vanadate dimer, V₂O₇⁴⁻, and ultimately the monomeric HVO₄²⁻ ion. nih.gov The relative distribution of these species is a complex interplay of pH and concentration, which has been extensively studied using techniques like ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govethernet.edu.etescholarship.org

In non-aqueous solvents, the speciation of vanadates is less extensively documented but is known to be controllable. For example, in acetonitrile, both a tetranuclear and a pentanuclear vanadate species can be formed. The equilibrium between these species can be manipulated by the addition of other substances; an excess of pyridine (B92270) favors the formation of one species, while the presence of water or tetraethylammonium (B1195904) metavanadate ([Et₄N][VO₃]) favors the other. researchgate.net This demonstrates that the solvent environment plays a critical role in directing the condensation and structure of polyoxovanadates.

Table 1: Influence of pH on Aqueous Vanadate Speciation

| pH Range | Predominant Vanadate Species | Notes |

| > 12 | HVO₄²⁻ (monomer), V₂O₇⁴⁻ (dimer) | Deprotonated and simple condensed forms prevail. nih.gov |

| 6 - 9 | [V₄O₁₂]⁴⁻ (cyclic tetramer), [V₅O₁₅]⁵⁻ | Favorable range for cyclic metavanadates. nih.govnih.gov |

| < 6 | [V₁₀O₂₈]⁶⁻ (decavanadate) | Higher oligomers form in more acidic conditions. nih.gov |

| < 2 | [VO₂(H₂O)₄]⁺ (cationic species) | In strongly acidic conditions, the cationic "vanadyl" species dominates. nih.gov |

Factors Influencing Self-Assembly Processes of this compound into Higher-Order Architectures

The assembly of this compound anions into more complex, ordered structures is not a spontaneous process but is directed by a range of physical and chemical factors. These factors guide the interaction between the individual [V₄O₁₂]⁴⁻ rings, leading to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.

Key factors that influence this self-assembly include:

pH and Temperature: As established in the speciation studies, pH is a critical variable that determines the availability of the [V₄O₁₂]⁴⁻ precursor itself. nih.gov Temperature can also induce phase transitions. For instance, the metavanadate salt of ter-butylammonium can be synthesized from aqueous solutions as either a discrete cyclic [V₄O₁₂]⁴⁻-containing compound or a polymeric [VO₃]nⁿ⁻ chain, depending on the temperature. A solid-state phase transition from the cyclic to the chain structure can also be induced by temperature changes. nih.gov

Counterions and Template Species: The nature of the cation present in the solution can act as a template, directing the arrangement of the this compound anions. The coordination of these anions to metal cations as inorganic macrocyclic ligands is a common strategy for building heteropolyoxovanadates. researchgate.net Transition metal complexes, in particular, have been used to functionalize the tetravanadate ring. For example, copper(II) complexes incorporating ligands like α-amino acids and phenanthroline can bridge [V₄O₁₂]⁴⁻ units, leading to the formation of dimers or even one-dimensional polymeric chains. researchgate.net The resulting architecture depends heavily on the specific metal complex used.

Organic Ligands: The presence of organic ligands, often coordinated to a secondary metal center, plays a dual role. They can complete the coordination sphere of the metal and also direct the supramolecular assembly through steric effects and non-covalent interactions. The choice of ligand can influence whether the final structure is a discrete cluster or an extended network. For example, using 1-methylimidazole (B24206) (mIM) as a ligand with copper and vanadate precursors can result in a rare 3D interpenetrating framework built from a [Cu₂V₄O₁₂]n inorganic skeleton. acs.org

Colloidal and Nanoparticle Formation from this compound Precursors

This compound and its protonated forms, [HₙV₄O₁₂]⁽⁴⁻ⁿ⁾⁻, are effective solute precursors for the synthesis of a variety of nanostructured vanadium oxides. nih.gov These cyclic anions can undergo a "ring-opening polymerization" mechanism, which is a key process in the formation of one-dimensional (1D) nanostructures. nih.gov

The synthesis typically occurs under hydrothermal conditions, where controlled temperature and pH facilitate the transformation of the discrete cyclic precursors into extended solid-state structures. Depending on the specific experimental parameters, this process can lead to a diverse range of morphologies. nih.gov

Table 2: Nanostructures Derived from this compound Precursors

| Nanostructure Type | General Description | Reference |

| Nanowires | One-dimensional structures with a high aspect ratio. | nih.gov |

| Nanofibres | Similar to nanowires, often with more flexibility. | nih.gov |

| Nanoribbons | One-dimensional structures with a rectangular cross-section. | nih.gov |

| Nanorods | Solid, one-dimensional structures with a lower aspect ratio than wires. | nih.gov |

| Nanobelts | Similar to nanoribbons, often with a more defined crystalline structure. | nih.gov |

The formation of these nanomaterials is part of a broader phenomenon in vanadium oxide chemistry where the dimensionality of the final product is often linked to the pH of the reaction medium. As pH increases, the condensation mechanism can shift, leading to a transition from 1D to two-dimensional (2D) structures like nanosheets. nih.gov While these more complex transformations may involve other precursors in addition to this compound, the cyclic anion serves as a fundamental building block in the bottom-up synthesis of these advanced materials. The ability to form these "eigencolloids" or "real colloids" (nanoparticles formed by the substance itself) is a critical aspect of vanadium's environmental and materials chemistry. hzdr.dehzdr.de

Interactions of Cyclo Tetrametavanadate with Complex Chemical and Environmental Systems Excluding Human/clinical Aspects

Cyclo-tetrametavanadate as Probes for Modeling Biological Systems (e.g., enzyme active site mimics without therapeutic claims)

The structural and electrostatic properties of this compound make it a valuable tool for probing and modeling certain biological systems, particularly as a mimic for phosphate (B84403) groups in enzyme active sites. Its size and charge distribution are comparable to those of molecules like adenosine (B11128) triphosphate (ATP), allowing it to bind to ATP-binding sites and serve as a structural probe.

Detailed research findings indicate that this compound can occupy the nucleotide-binding domains (NBDs) of certain enzymes. For instance, in structural studies of the ATP-binding cassette (ABC) transporter BtuCD, two this compound molecules were observed bound at the interface of the NBDs. researchgate.net This binding indicates the location where two ATP molecules would normally dock, demonstrating the utility of this compound as an ATP analog for crystallographic studies to understand the transporter's structure and mechanism. researchgate.net The ability to mimic the charge and general shape of key biological molecules allows researchers to stabilize specific enzyme conformations for detailed structural analysis. fudan.edu.cn

The concept of using molecular mimics extends to the broader field of enzyme catalysis modeling. nih.govmdpi.com The active sites of enzymes create highly specific environments that are preorganized to stabilize the transition states of reactions. fudan.edu.cnkhanacademy.org Small molecules and ions like this compound can be used to understand these environments. By binding within an active site, they can help elucidate the nature of the non-covalent interactions, such as electrostatic interactions and hydrogen bonding, that are crucial for catalysis. khanacademy.org While not participating in a catalytic reaction itself, the this compound anion acts as a static probe of the active site's architecture.

The table below summarizes the use of this compound as a probe in a well-studied biological model system.

| Biological System Component | Mimicked Molecule | Purpose of Modeling | Key Finding |

| Nucleotide-Binding Domains (NBDs) of BtuCD (an ABC transporter) | Adenosine Triphosphate (ATP) | To identify the ATP binding site for structural analysis | Two this compound molecules bind at the NBD interface, revealing the location of ATP binding. researchgate.net |

Environmental Fate and Transport Mechanisms of this compound Derivatives

The environmental fate and transport of this compound and its derivatives are dictated by their chemical properties and the characteristics of the surrounding environment. cdc.gov As a polyoxovanadate, its behavior is largely influenced by factors such as water solubility, pH, and its potential for interaction with soil and sediment components. nih.govnih.gov

Transport Mechanisms: The primary transport mechanisms for water-soluble compounds like this compound in the environment are advection, dispersion, and diffusion. itrcweb.org

Advection: As a soluble anion, this compound will be transported along with the bulk flow of surface water or groundwater. itrcweb.orgsustainability-directory.com

Dispersion and Diffusion: These processes cause the contaminant to spread out from areas of higher concentration to lower concentration, leading to dilution within a water body or aquifer. itrcweb.org

Sorption: The negatively charged [V₄O₁₂]⁴⁻ anion may interact with positively charged components of soil and sediment, such as metal oxides or certain clay minerals. The extent of this sorption, described by partition coefficients, would retard its movement relative to water flow. cdc.govfao.org

Fate-Influencing Factors: The persistence and transformation of this compound derivatives are governed by several factors. cdc.gov

pH Stability: The stability of the this compound anion is highly dependent on pH. It is the predominant oligomeric vanadium species at basic pH values (around 9). nih.govresearchgate.netugr.es Changes towards more acidic or neutral conditions can cause it to convert to other vanadate (B1173111) species, such as decavanadate (B1236424) ([V₁₀O₂₈]⁶⁻) or monovanadate ([H₂VO₄]⁻). nih.govresearchgate.net This chemical transformation is a critical aspect of its environmental fate.

Biodegradation: Certain microorganisms can utilize vanadate as an electron acceptor in respiration, potentially transforming it into reduced forms like VO²⁺. researchgate.net This biological process can contribute to the mineralization and detoxification of vanadium in contaminated waters. researchgate.net

Photolysis: Aqueous photolysis can be a key transformation process for some organic and inorganic pollutants, though specific data on the photochemical reactivity of this compound is limited. cdc.gov

The table below outlines key factors influencing the environmental behavior of this compound.

| Factor | Influence on Fate and Transport |

| Water Solubility | High solubility facilitates transport in aquatic systems. cdc.govnih.gov |

| pH | Crucial for the stability of the [V₄O₁₂]⁴⁻ species; it is most stable at basic pH. nih.govugr.es |

| Sorption Affinity (Koc) | Interaction with soil/sediment organic carbon and minerals can slow migration. cdc.gov |

| Biodegradation | Microbial processes can transform vanadate species, altering their mobility and toxicity. researchgate.net |

Interactions of this compound with Model Supramolecular Biological Scaffolds

This compound's ability to act as a building block or interact with larger host molecules makes it relevant in the study of supramolecular chemistry. rsc.org It can form well-defined structures with various organic and inorganic components, mimicking interactions that might occur at biological interfaces.

The interaction of polyoxometalates with lipid membranes provides another example of engagement with a model biological scaffold. Studies on related polyoxidovanadates, such as decametalates, show they can interact with the plasma membranes of cells, affecting properties like lipid order. frontiersin.org These interactions are driven by the electrostatic attraction between the anionic cluster and components of the lipid bilayer. frontiersin.orgnih.gov While specific studies on this compound and lipid membranes are not detailed in the provided results, the behavior of similar polyoxometalates suggests that it could interact with lipid headgroups, particularly in membranes containing lipids that offer favorable binding sites, such as phosphatidylethanolamine. nih.gov

Cyclodextrins are another class of supramolecular scaffolds, consisting of cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.goveuropa.eu They are well-known for forming inclusion complexes with guest molecules that fit within their cavity. mdpi.com While direct complexation of the inorganic this compound anion within the hydrophobic cavity of a cyclodextrin (B1172386) is unlikely, functionalized cyclodextrin derivatives could potentially interact with this compound-containing complexes through non-covalent interactions at the exterior. cyclolab.hu

The table below summarizes observed and potential interactions of this compound with various supramolecular scaffolds.

| Supramolecular Scaffold | Type of Interaction | Resulting Structure/Effect |

| Metal-Amino Acid Complexes | Bridging Ligand / Counterion | Formation of 1D polymeric chains and other hexanuclear supramolecular structures. researchgate.net |

| Lipid Membranes | Electrostatic Interaction (Inferred from related compounds) | Potential binding to lipid headgroups, altering membrane properties. frontiersin.orgnih.govrsc.org |

| Cyclodextrins | Exterior Non-covalent Interaction (Hypothetical) | Potential stabilization of larger assemblies containing both cyclodextrins and vanadate complexes. nih.govcyclolab.hu |

Future Directions and Emerging Research Frontiers in Cyclo Tetrametavanadate Chemistry

Design and Synthesis of Novel Cyclo-tetrametavanadate Architectures with Tunable Properties

A primary focus of current research is the rational design and synthesis of new this compound structures with precisely controlled, or "tunable," properties. Scientists are moving beyond simple, discrete this compound anions to create more complex, functionalized systems.

One promising strategy involves the functionalization of the this compound core with organic ligands and coordination complexes. This approach allows for the introduction of specific functionalities and the construction of extended structures with unique characteristics. For instance, the introduction of copper(II) coordination units has been explored to create bimetallic materials with interesting magnetic and biological properties. ugr.esresearchgate.net The choice of ligands, such as amino acids and aromatic groups, plays a crucial role in determining the final structure and properties of these hybrid materials. ugr.esresearchgate.net